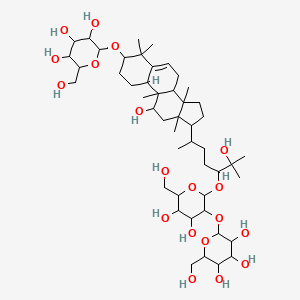

Mogroside III E

Description

Diversity and Classification of Mogrosides

Mogrosides are a diverse group of compounds based on a triterpenoid (B12794562) aglycone called mogrol (B2503665). mdpi.commdpi.com The diversity within the mogroside family arises from the varying number and attachment points of glucose units to the mogrol backbone. mdpi.com Mogrosides with one to three glucose units, such as Mogroside IA, Mogroside IIE, and Mogroside III, are generally considered bitter-tasting. mdpi.com In contrast, those with four to six glucose units, including Simonoside I, Mogroside V, and Mogroside VI, are responsible for the characteristic high sweetness of monk fruit. mdpi.com

Over 26 different forms of cucurbitane-type triterpene glycosides have been identified from S. grosvenorii. researchgate.net These can be further classified based on their aglycone structure, which includes two types of pentacyclic triterpene alcohols and three types of triterpene benzoates. researchgate.net The biosynthesis of these compounds involves several enzyme families, including squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases. wikipedia.orgpnas.org

Significance of Mogroside III E within the Mogroside Family for Research Advancement

This compound holds particular interest for researchers due to its distinct properties and potential applications. Among the various mogrosides, this compound is noted for exhibiting the most intense sweetness and has been found to regulate blood glucose levels. researchgate.netresearchgate.net However, its natural abundance in the fruit is relatively low compared to other mogrosides like Mogroside V. researchgate.netresearchgate.net

This combination of high sweetness intensity and low natural concentration makes this compound a key target for biotransformation and metabolic engineering studies. researchgate.netresearchgate.net Research efforts are focused on enriching this compound content from more abundant precursors, such as Mogroside V, through microbial fermentation. researchgate.net For instance, the fungus Ganoderma lucidum has been shown to convert Mogroside V into this compound. researchgate.net

Furthermore, this compound serves as a valuable subject in studies investigating the structure-activity relationship of mogrosides, particularly concerning taste perception and biological activity. researchgate.netresearchgate.net Its unique structural features are being analyzed to understand how minor differences in glycosylation patterns can lead to significant variations in sweetness and metabolic fate. acs.org Research has also highlighted its anti-inflammatory and anti-fibrotic properties, making it a compound of interest for potential therapeutic applications. medchemexpress.comoup.com

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C48H82O19 |

| Molecular Weight | 963.15 g/mol biosynth.commedchemexpress.com |

| CAS Number | 130567-83-8 biosynth.com |

| Appearance | White to light yellow solid medchemexpress.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone chemicalbook.com |

Detailed Research Findings on this compound

Recent scientific investigations have provided deeper insights into the biological activities and metabolic pathways of this compound.

A study published in the Journal of Pharmacology and Experimental Therapeutics identified this compound as a novel anti-fibrotic compound that reduces pulmonary fibrosis through pathways involving Toll-Like Receptor 4. medchemexpress.com Another study highlighted its anti-inflammatory effects. oup.com

Research into the metabolism of mogrosides has shown that minor structural differences between isomers like Mogroside III and this compound result in significantly different metabolic products in rats. acs.org This underscores the importance of the specific glycosylation pattern in determining the biological fate of these compounds.

Furthermore, the biosynthesis of mogrosides, including the pathways leading to the formation of Mogroside III, has been a subject of intense study. nih.govresearchgate.net Metabolic engineering efforts in plants like Nicotiana benthamiana and Arabidopsis thaliana have successfully produced various mogrosides, including Mogroside III, by introducing the necessary synthase genes from S. grosvenorii. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

2-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)66-43-40(37(58)34(55)27(20-51)64-43)67-42-39(60)36(57)33(54)26(19-50)63-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(52)17-47(22,46)7)11-14-30(44(23,2)3)65-41-38(59)35(56)32(53)25(18-49)62-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATISCJMIITVAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Biotransformation of Mogroside Iii E

Endogenous Mogroside Biosynthetic Pathway in Siraitia grosvenorii

The formation of Mogroside III E in its natural source, the monk fruit, is a multi-step process involving the synthesis of its core structure and subsequent enzymatic modifications. This pathway is a testament to the complex metabolic machinery present in Siraitia grosvenorii.

Enzymatic Cascade for Mogrol (B2503665) Aglycone Synthesis

The biosynthesis of all mogrosides begins with the formation of their shared aglycone, mogrol. This process is a coordinated effort of several enzyme families. The pathway starts with the cyclization of 2,3-oxidosqualene, a common precursor in triterpenoid (B12794562) synthesis. A series of enzymes, including squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, and cytochrome P450s, work in concert to construct the characteristic cucurbitane-type tetracyclic triterpenoid structure of mogrol pnas.orgresearchgate.netfrontiersin.orgnih.gov. This intricate enzymatic cascade lays the essential foundation upon which the diversity of mogrosides is built pnas.org.

Glycosyltransferase-Mediated Mogroside Glycosylation

Once mogrol is synthesized, it undergoes a series of glycosylation steps, where sugar molecules are attached to the aglycone at specific positions. This process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs) pnas.orgnih.govresearchgate.net. These enzymes facilitate the transfer of glucose moieties from UDP-glucose to the mogrol backbone, leading to the formation of various mogrosides with differing numbers and arrangements of sugar units pnas.orgresearchgate.net. The sequential addition of glucose molecules at the C3 and C24 positions of mogrol is a critical determinant of the final mogroside profile in the fruit pnas.org. The specific UGTs involved exhibit regioselectivity, ensuring the precise attachment of glucose units to create a variety of mogroside structures nih.govnih.gov. For instance, the enzyme UGT720-269–1 is capable of carrying out the primary glucosylation at both the C24 and C3 positions of mogrol pnas.org. Further glycosylation events, catalyzed by enzymes like UGT94-289-3, lead to the formation of more complex mogrosides mdpi.com.

Developmental Accumulation Dynamics of this compound in Siraitia grosvenorii Fruits

The concentration and composition of mogrosides, including this compound, within monk fruit are not static but change dynamically as the fruit matures researchgate.net. In the early stages of fruit development, less glycosylated mogrosides such as mogroside IIE are more prevalent nih.gov. As the fruit ripens, a significant shift in the mogroside profile occurs, with a marked increase in the content of more highly glycosylated, and consequently sweeter, mogrosides like mogroside V nih.gov. Mogroside III is formed from mogroside IIE, and further glycosylation leads to the production of mogroside V researchgate.net. While mogroside V becomes the predominant compound in mature fruits, other mogrosides, including this compound, are also present as intermediates or minor components of the total mogroside content nih.govresearchgate.net. The accumulation of these compounds is a result of the coordinated expression and activity of the biosynthetic enzymes throughout the fruit's development pnas.org.

Exogenous Biotransformation Strategies for Enhanced this compound Production

Due to the relatively low natural abundance of specific mogrosides like this compound, researchers have explored methods to produce them from more abundant precursors. Biotransformation, using microbial systems, has emerged as a promising approach.

Microbial Bioconversion of Mogrosides to this compound

The principle behind microbial bioconversion for this compound production lies in the enzymatic activity of certain microorganisms. These microbes possess enzymes, specifically β-glucosidases, that can selectively hydrolyze the glycosidic bonds of more complex mogrosides, such as mogroside V, to yield mogrosides with fewer glucose units, including this compound acs.orgnih.govnih.govresearchgate.net. This process offers a targeted method for enriching the concentration of desired mogrosides.

The budding yeast Saccharomyces cerevisiae has been a focal point of research for the biotransformation of mogroside V to this compound acs.orgnih.gov. This yeast produces β-glucosidases that can cleave the outer glucose units from mogroside V, a pentaglucoside, resulting in the formation of this compound, a triglucoside acs.orgnih.gov. Studies have identified specific enzymes within the yeast, such as Exg1, as major contributors to this conversion process acs.orgnih.gov. Furthermore, genetic modification of the yeast, for instance, through the deletion of certain genes like KRE6, has been shown to unexpectedly enhance the production of this compound acs.orgnih.gov. This highlights the potential for engineering yeast strains to create more efficient and selective biocatalysts for the production of specific mogrosides acs.orgnih.gov. The biotransformation process typically involves the incubation of mogroside V with the yeast culture, followed by the extraction and purification of the resulting this compound.

Table 1: Key Enzymes in Mogroside Biosynthesis and Biotransformation

| Enzyme/Enzyme Family | Role | Organism/System |

|---|---|---|

| Squalene Epoxidases | Synthesis of mogrol aglycone | Siraitia grosvenorii |

| Triterpenoid Synthases | Synthesis of mogrol aglycone | Siraitia grosvenorii |

| Epoxide Hydrolases | Synthesis of mogrol aglycone | Siraitia grosvenorii |

| Cytochrome P450s | Synthesis of mogrol aglycone | Siraitia grosvenorii |

| UDP-glycosyltransferases (UGTs) | Glycosylation of mogrol to form mogrosides | Siraitia grosvenorii |

| β-glucosidases | Conversion of Mogroside V to this compound | Saccharomyces cerevisiae |

Fungal Endophyte-Mediated Mogroside Transformations

Fungal endophytes, which reside within plant tissues, are a rich source of novel enzymes capable of biotransforming natural products. nih.gov Several studies have demonstrated the potential of these microorganisms to selectively hydrolyze glucose residues from Mogroside V, leading to the formation of other bioactive mogrosides, including this compound. nih.gov This biotransformation is attributed to the secretion of glycoside hydrolases by the fungi. nih.gov

Research has shown that various fungal strains exhibit the ability to convert Mogroside V. For instance, a study investigating 20 different fungal endophyte strains found that a significant portion possessed transformative capabilities. nih.gov While some strains, like Aspergillus sp. S125, completely converted Mogroside V into smaller mogrosides and the aglycone, others facilitated the production of intermediates where this compound was a main component during the fermentation process. nih.gov

One notable example is the fungus Ganoderma lucidum, which has been shown to efficiently convert Mogroside V to this compound through a deglycosylation reaction. researchgate.net This transformation is mediated by the high levels of β-glucosidase activity exhibited by the mycelium of G. lucidum. researchgate.net In a controlled fermentation process, the concentration of Mogroside V decreases over time, with a corresponding increase in this compound and other deglycosylated forms. researchgate.net This fungal-mediated biotransformation offers a promising and cost-effective alternative to enzymatic hydrolysis for the production of this compound. jfda-online.com

Table 1: Fungal Endophyte-Mediated Biotransformation of Mogroside V

| Fungal Strain | Primary Substrate | Key Transformation Product(s) | Reference |

|---|---|---|---|

| Ganoderma lucidum | Mogroside V | This compound | researchgate.net |

| Aspergillus sp. S125 | Mogroside V | Mogroside II A, Aglycone | nih.gov |

| Muyocopron sp. A5 | Mogroside V | Siamenoside I, Mogroside II E | nih.gov |

| Unspecified Strains (L55, A5, J5, L99) | Mogroside V | This compound (as a major intermediate) | nih.gov |

Enzymatic Hydrolysis of Mogrosides by Beta-Glucosidases for this compound Yield

The enzymatic hydrolysis of mogrosides, particularly using β-glucosidases, is a well-established method for the targeted production of this compound. These enzymes specifically catalyze the cleavage of β-glycosidic bonds, removing glucose units from the mogrol core of Mogroside V to yield this compound. nih.govnih.gov Both free and immobilized β-glucosidases have been successfully employed for this purpose, offering an efficient and specific alternative to acid hydrolysis, which can produce unwanted byproducts. nih.gov

In this process, Mogroside V is first converted to intermediate products, such as Siamenoside I and Mogroside IV, before being further hydrolyzed to the final product, this compound. nih.govnih.gov The use of immobilized β-glucosidases, for instance, covalently bonded to glass spheres, has been shown to be an effective strategy. nih.gov This approach not only allows for the reuse of the enzyme, thereby reducing costs, but also provides for a more controlled reaction. nih.gov Kinetic studies of such systems have been conducted to optimize the production of this compound. nih.gov For example, with an immobilized β-glucosidase system, the complete conversion of Mogroside V to this compound was achieved in 120 minutes. nih.gov

Table 2: Kinetic Parameters of Mogroside V Hydrolysis by Immobilized β-Glucosidase

| Parameter | Mogroside V Deglycosylation | This compound Production | Reference |

|---|---|---|---|

| Rate Constant (K) (min⁻¹) | 0.044 | 0.017 | nih.gov |

| τ₅₀ (min) | 15.6 | 41.1 | nih.gov |

| τ_complete_ (min) | 60 | 120 | nih.gov |

| Vₘₐₓ (μmol/min) | - | 0.29 | nih.gov |

| Kₘ (mM) | - | 0.33 | nih.gov |

In Vitro Enzymatic Approaches for Targeted this compound Synthesis

Targeted synthesis of this compound can be achieved through in vitro enzymatic approaches that offer high selectivity and efficiency. This often involves the use of specific β-glucosidases that can precisely hydrolyze the desired glycosidic linkages of Mogroside V. acs.orgnih.gov

One such approach utilizes the β-glucosidases from the budding yeast Saccharomyces cerevisiae. acs.orgnih.gov Research has identified that the enzyme Exg1 is a major player in the initiation of Mogroside V conversion. acs.orgnih.gov Furthermore, genetic modification of S. cerevisiae, such as the deletion of the KRE6 gene, has been shown to facilitate the production of this compound. acs.orgnih.govnih.gov These yeast mutants with defects in mannoprotein deposition exhibit enhanced conversion of Mogroside V and increased secretion of the Exg1 enzyme. nih.gov This highlights the potential of using genetically engineered microorganisms as biocatalysts for the specific production of this compound. acs.orgnih.gov

Table 3: In Vitro Enzymatic Synthesis of this compound

| Enzyme/System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae β-glucosidases | Mogroside V | This compound | Exg1 is a major enzyme for the conversion. | acs.orgnih.gov |

| S. cerevisiae kre6Δ mutant | Mogroside V | This compound | Deletion of the KRE6 gene enhanced this compound production. | acs.orgnih.govnih.gov |

| Immobilized β-glucosidase | Mogroside V | This compound | Complete conversion achieved in 120 minutes. | nih.gov |

Role of Intestinal Microbiota in Mogroside III Biotransformation

Upon oral ingestion, mogrosides undergo biotransformation by the intestinal microbiota. jfda-online.comnih.gov The human gut harbors a vast array of bacteria that produce a wide range of enzymes, including β-glucosidases, which are capable of metabolizing complex molecules like Mogroside V. nih.gov

Molecular Mechanisms and Pharmacological Activities of Mogroside Iii E: Preclinical Investigations

Anti-inflammatory Modulations by Mogroside III E

This compound, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from Siraitia grosvenorii, has demonstrated significant anti-inflammatory properties in various preclinical studies. Its mechanisms of action primarily revolve around the modulation of key signaling pathways and the suppression of inflammatory mediators.

Regulation of Toll-Like Receptor 4 (TLR4) Signaling and Associated Pathways

A crucial aspect of this compound's anti-inflammatory effect is its ability to regulate the Toll-Like Receptor 4 (TLR4) signaling pathway. nih.govnih.govnih.gov TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and triggers an inflammatory response.

Research has shown that this compound can down-regulate the production of inflammatory mediators associated with the TLR4 signal transduction pathway. nih.gov In models of myocardial fibrosis and pulmonary fibrosis, this compound has been observed to inhibit the expression of TLR4 and its downstream signaling components, including Myeloid differentiation factor 88 (MyD88). nih.govnih.gov By inhibiting the TLR4/MyD88/NF-κB signaling pathway, this compound effectively reduces the inflammatory cascade. nih.gov Furthermore, it has been suggested that this compound may also modulate the TLR4/MAPK/NF-κB axis, partly through the activation of AMP-activated protein kinase (AMPK). lktlabs.comnih.gov

Influence on Key Inflammatory Mediators and Cytokine Expression

This compound exerts a significant inhibitory effect on the expression and release of key inflammatory mediators and pro-inflammatory cytokines. nih.gov Studies have consistently shown that treatment with this compound leads to a reduction in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov

This reduction in inflammatory cytokines is a direct consequence of the inhibition of signaling pathways like NF-κB, which is a critical transcription factor for the expression of these pro-inflammatory genes. nih.gov Additionally, this compound has been found to inhibit the release of nitric oxide (NO), another important inflammatory factor, from LPS-treated cells. nih.gov

Table 1: Effect of this compound on Key Inflammatory Cytokines

| Cytokine | Effect of this compound |

| TNF-α | Decreased expression/release |

| IL-1β | Decreased expression/release |

| IL-6 | Decreased expression/release |

Effects in Cellular and Animal Models of Inflammatory Conditions (e.g., LPS-induced Acute Lung Injury, Myocardial Injury)

The anti-inflammatory effects of this compound have been validated in various cellular and animal models of inflammatory conditions.

In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), this compound treatment has been shown to attenuate lung inflammation. lktlabs.comnih.gov It achieves this by reducing the activity of myeloperoxidase, a marker of neutrophil infiltration, and decreasing the production of inflammatory cytokines in the lungs. nih.gov The protective mechanism in ALI is partly attributed to the regulation of the TLR4/MAPK/NF-κB axis via AMPK activation. lktlabs.comnih.gov

Furthermore, in a model of isoproterenol-induced myocardial injury and fibrosis, this compound demonstrated a protective role by inhibiting inflammation and fibrosis. nih.gov It was found to decrease the release of inflammatory cytokines and down-regulate the expression of TLR4 and MyD88 in the myocardium. nih.gov

Anti-fibrotic Efficacy of this compound

Beyond its anti-inflammatory properties, this compound has emerged as a potent anti-fibrotic agent in preclinical investigations. nih.gov Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), can lead to organ dysfunction.

Inhibition of Fibrosis-Associated Protein Expression and Extracellular Matrix Deposition

This compound has been shown to significantly inhibit the expression of key proteins associated with fibrosis and reduce the deposition of ECM components. nih.gov In a mouse model of bleomycin-induced pulmonary fibrosis, treatment with this compound resulted in a reduction of collagen deposition in the lungs. nih.gov

Specifically, in vitro studies have demonstrated that this compound can ameliorate the deposition of Collagen I and Collagen III, which are major components of the fibrotic scar. nih.gov This effect is linked to the inhibition of inflammatory signals that are essential for ECM deposition in fibroblasts. nih.gov

Table 2: Effect of this compound on Fibrosis-Associated Proteins

| Protein | Effect of this compound |

| Collagen I | Decreased deposition |

| Collagen III | Decreased deposition |

| α-SMA | Decreased expression |

| TGF-β1 | Decreased expression |

Attenuation of Fibroblast Activation and Transdifferentiation

A key event in the development of fibrosis is the activation of fibroblasts and their transdifferentiation into myofibroblasts, which are the primary cells responsible for excessive ECM production. This compound has been found to attenuate this process. nih.gov

Studies have shown that this compound can inhibit the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. nih.gov By preventing the activation and transdifferentiation of fibroblasts, this compound effectively curtails the primary cellular source of fibrotic tissue formation. nih.gov This effect is, at least in part, mediated by the downregulation of transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. nih.gov

Assessment in Preclinical Models of Fibrotic Diseases (e.g., Pulmonary Fibrosis, Cardiac Fibrosis)

Preclinical research has identified this compound as a compound with significant anti-fibrotic properties, particularly in models of pulmonary and cardiac fibrosis. Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix (ECM), leading to tissue scarring and organ dysfunction.

In a mouse model of pulmonary fibrosis induced by bleomycin, treatment with this compound resulted in a notable attenuation of fibrotic progression. researchgate.net This was evidenced by a reduction in collagen deposition and myeloperoxidase (MPO) activity. researchgate.net Mechanistic studies in this model revealed that this compound significantly suppressed the expression of key fibrotic markers, including α-smooth muscle actin (α-SMA), collagen I, and transforming growth factor-β (TGF-β). researchgate.net The anti-fibrotic effect in the lungs is believed to be mediated by the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation factor 88 (MyD88)-MAPK signaling pathway, which is crucial for ECM deposition. researchgate.net Furthermore, this compound was shown to block the transdifferentiation of lung fibroblasts into myofibroblasts, a critical step in fibrosis. researchgate.net

The therapeutic potential of this compound has also been investigated in cardiac fibrosis. In an isoproterenol-induced myocardial fibrosis mouse model, this compound administration inhibited both inflammation and fibrosis. nih.govnih.govmums.ac.ir The compound was found to down-regulate the expression of TLR4, MyD88, TGF-β1, and α-SMA in myocardial tissue. nih.govnih.govmums.ac.ir In vitro studies using cardiac fibroblasts stimulated with Angiotensin II further demonstrated that this compound could decrease the deposition of Collagen I and Collagen III. nih.govnih.gov The underlying mechanism in cardiac fibrosis also appears to involve the TLR4/MyD88/NF-κB signaling pathway; this compound treatment led to a decrease in the phosphorylation of NF-κB and an increase in the phosphorylation of IκBα, an inhibitor of NF-κB. nih.govnih.gov

Table 1: Effects of this compound in Preclinical Fibrosis Models

| Model System | Disease Model | Key Findings | Investigated Pathway |

|---|---|---|---|

| Mouse | Bleomycin-induced Pulmonary Fibrosis | Reduced collagen deposition; Decreased α-SMA, Collagen I, and TGF-β expression. | TLR4/MyD88-MAPK |

| Mouse | Isoproterenol-induced Myocardial Fibrosis | Inhibited inflammation and fibrosis; Down-regulated TLR4, MyD88, TGF-β1, and α-SMA. | TLR4/MyD88/NF-κB |

| Cardiac Fibroblasts (in vitro) | Angiotensin II Stimulation | Ameliorated deposition of Collagen I and Collagen III; Decreased release of inflammatory cytokines. | TLR4/MyD88/NF-κB |

This compound in Glucose Homeostasis and Metabolic Regulation

This compound has demonstrated significant potential in modulating glucose metabolism and improving metabolic parameters in various preclinical settings. Its effects are largely attributed to its ability to activate key metabolic signaling pathways.

Activation of AMP-Activated Protein Kinase (AMPK) Signaling Pathway

A central mechanism underlying the metabolic effects of this compound is the activation of the AMP-Activated Protein Kinase (AMPK) signaling pathway. AMPK acts as a master regulator of cellular energy homeostasis. Multiple studies have confirmed that this compound treatment enhances the activation of AMPK. This activation is a critical event that triggers downstream effects leading to improved glucose metabolism and reduced inflammation. For instance, the therapeutic effects of this compound in a mouse model of gestational diabetes were linked to enhanced AMPK activation. nih.gov In cellular models of high glucose-induced damage, the protective effects of this compound were reversed by an AMPK inhibitor, confirming the pathway's essential role. The activation of AMPK by this compound also stimulates its downstream effector, SIRT1, forming an AMPK/SIRT1 signaling axis that collectively helps to alleviate cellular stress and apoptosis.

Modulation of Glucose Metabolism in Cellular Models

In vitro studies using various cell types have provided insight into how this compound modulates glucose metabolism at a cellular level. In a model using mouse podocytes (MPC-5 cells) exposed to high glucose (HG) conditions to mimic diabetic nephropathy, this compound demonstrated protective effects. It alleviated HG-induced inflammation, oxidative stress, and apoptosis. Specifically, this compound treatment reduced the concentrations of inflammatory cytokines and decreased the levels of oxidative stress markers. These protective actions were directly linked to its ability to activate the AMPK/SIRT1 signaling pathway.

Preclinical Evaluation of Metabolic Effects

The metabolic benefits of this compound have been validated in animal models. A notable study investigated its effects in a mouse model of gestational diabetes mellitus (GDM). In this model, this compound treatment significantly improved glucose metabolism and insulin tolerance. nih.gov The compound also led to better reproductive outcomes in the GDM mice. nih.gov The mechanism was tied to the activation of the AMPK pathway, which in turn inhibited the expression of HDAC4 and reduced the production of Glucose-6-phosphatase (G6Pase), an enzyme involved in glucose production. nih.gov Other research supports the role of mogrosides, including this compound, in exerting hypoglycemic and lipid-regulating effects, improving insulin resistance, and increasing levels of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion.

Table 2: Metabolic Regulation by this compound in Preclinical Models

| Model System | Condition | Key Metabolic Effects | Primary Mechanism |

|---|---|---|---|

| Mouse Model | Gestational Diabetes Mellitus | Improved glucose tolerance; Improved insulin tolerance; Better reproductive outcomes. | Activation of AMPK signaling; Inhibition of G6Pase. |

| Mouse Podocytes (MPC-5) | High Glucose-Induced Injury | Alleviated inflammation, oxidative stress, and apoptosis. | Activation of AMPK/SIRT1 signaling pathway. |

Other Investigated Biological Activities of this compound

Beyond its anti-fibrotic and metabolic regulatory roles, this compound has been investigated for other biological activities, primarily its capacity to counteract oxidative stress.

Impact on Cellular Apoptosis and Proliferation (e.g., Podocytes)

This compound has been investigated for its protective effects on podocytes, which are specialized cells in the kidney glomerulus essential for filtration. In preclinical models, particularly those simulating diabetic nephropathy through high glucose (HG) exposure, this compound has demonstrated significant anti-apoptotic activity. medchemexpress.comscivisionpub.com

Under high glucose conditions, podocyte viability is often compromised. Treatment with this compound has been shown to elevate the viability of these cells. medchemexpress.comscivisionpub.com The mechanism behind this protective effect involves the modulation of key apoptotic proteins. Specifically, this compound intervention leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax. medchemexpress.comscivisionpub.com

Furthermore, the activation of caspases, which are critical executioners of apoptosis, is curtailed by this compound. A reduction in the expression of cleaved caspase-3 and cleaved caspase-9 has been observed in high glucose-stimulated podocytes following treatment with this compound. medchemexpress.comscivisionpub.com This indicates an inhibition of the intrinsic apoptotic pathway.

The anti-apoptotic effects of this compound in podocytes are linked to the activation of the AMPK/SIRT1 signaling pathway. medchemexpress.comscivisionpub.com The activation of this pathway by this compound was confirmed, and the use of an AMPK inhibitor was found to reverse the protective effects of this compound on inflammation, oxidative stress, and apoptosis in podocytes under high glucose conditions. medchemexpress.comscivisionpub.com

Table 1: Effect of this compound on Apoptosis-Related Proteins in High Glucose-Induced Podocytes

| Protein | Function | Effect of this compound Treatment | Associated Signaling Pathway |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Upregulated | AMPK/SIRT1 |

| Bax | Pro-apoptotic | Downregulated | AMPK/SIRT1 |

| Cleaved Caspase-3 | Executioner caspase | Downregulated | AMPK/SIRT1 |

| Cleaved Caspase-9 | Initiator caspase | Downregulated | AMPK/SIRT1 |

Inhibition of Tumor Promoter Induction

The potential of mogrosides to inhibit tumor promoter induction has been explored, primarily through in vitro assays involving the Epstein-Barr virus (EBV). The induction of the EBV early antigen (EA) by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) is a widely used model to screen for anti-tumor-promoting activity.

While specific studies on this compound's direct inhibition of tumor promoter induction are not extensively detailed in the available literature, research on closely related cucurbitane glycosides provides context. For instance, Mogroside III A2 has been shown to inhibit the TPA-induced activation of the Epstein-Barr virus early antigen (EBV-EA). medchemexpress.com Similarly, other mogrosides have demonstrated inhibitory effects in this assay, suggesting a potential class effect of these compounds. oup.com These studies indicate that certain mogrosides can interfere with the signaling pathways activated by tumor promoters, which are crucial for the development of cancer. However, further research is required to specifically elucidate the role and mechanisms of this compound in the inhibition of tumor promoter induction.

Advanced Analytical Methodologies for Mogroside Iii E Profiling

High-Resolution Chromatographic Separations

Chromatography is fundamental to isolating Mogroside III E from complex mixtures of structurally similar mogrosides. The choice of technique depends on the analytical goal, whether it is for quantitative assessment, qualitative identification, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the simultaneous determination of various mogrosides, including this compound, in extracts from Siraitia grosvenorii (monk fruit). chemfaces.commdpi.com The method typically utilizes a reversed-phase column, most commonly a C18 column, which separates compounds based on their hydrophobicity. chemfaces.com

A gradient elution system is generally preferred to achieve optimal separation of the various mogrosides present in an extract. This involves changing the composition of the mobile phase over the course of the analysis. A common mobile phase consists of a mixture of water (solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (solvent B). chemfaces.commdpi.com The analysis of one study involved a gradient program starting with 20% B, increasing to 30% B, and then to 35% B over several minutes. chemfaces.com Detection is often performed using a UV detector set at a low wavelength, typically around 203 nm, as mogrosides lack a strong chromophore. chemfaces.com The column temperature is maintained, for instance at 30°C, to ensure reproducibility of retention times. chemfaces.com This precise and validated HPLC method is essential for the quality control of raw materials and commercial products derived from monk fruit. chemfaces.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | ZORBAX SB-C18 (150 mm x 4.6 mm, 5 µm) | chemfaces.com |

| Mobile Phase | Water (A) and Acetonitrile (B) with gradient elution | chemfaces.com |

| Flow Rate | 0.8 mL/min | chemfaces.com |

| Detection Wavelength | 203 nm | chemfaces.com |

| Column Temperature | 30°C | chemfaces.com |

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically less than 2 µm), UPLC systems can operate at higher pressures, leading to substantially improved resolution, faster analysis times, and increased sensitivity. While specific studies focusing solely on this compound are detailed under LC-MS/MS, the principles of UPLC are highly applicable. For instance, a UPLC-MS/MS method developed for the pharmacokinetic study of Mogroside V in rat plasma demonstrates the power of this technique. who.int Such methods allow for rapid and sensitive quantification of mogrosides in complex biological matrices, a capability that is directly transferable to the analysis of this compound. who.int The enhanced separation efficiency is particularly valuable for resolving isomeric mogrosides that may be difficult to distinguish using conventional HPLC.

High-Performance Thin-Layer Chromatography (HPTLC) serves as a rapid and efficient method for the chemical profiling and fingerprint analysis of herbal extracts, including those from monk fruit. researchgate.netsigmaaldrich.com In this technique, samples are applied to a stationary phase, such as a silica (B1680970) gel 60 F254 plate, and developed with a specific mobile phase. researchgate.netnih.gov For mogrosides, a mobile phase might consist of a mixture of solvents like n-hexane, ethyl acetate, and acetic acid. mdpi.com

After development, the separated compounds are visualized. This can be achieved by spraying the plate with a derivatization reagent, such as 10% sulfuric acid in ethanol (B145695), followed by heating. researchgate.net This process creates colored spots that can be viewed under white light or UV light (e.g., 366 nm). researchgate.net this compound can be identified by its specific retention factor (Rf) value. In one comprehensive analysis, this compound exhibited an Rf value of 0.48. researchgate.net This HPTLC method allows for a clear visual comparison of the chemical profiles of different samples on a single plate. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel plate | researchgate.net |

| Derivatization Reagent | 10% sulfuric acid in ethanol solution | researchgate.net |

| Visualization | White light and UV 366 nm after derivatization | researchgate.net |

| Rf Value of this compound | 0.48 | researchgate.net |

Mass Spectrometry for this compound Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of mogrosides. When coupled with a chromatographic separation technique, it provides a powerful platform for both the identification and precise quantification of individual compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when used in tandem (LC-MS/MS), is the gold standard for analyzing mogrosides due to its high sensitivity and specificity. researchgate.netntu.edu.tw This technique allows for the quantification of this compound even at low concentrations in complex samples such as fruit extracts at different maturity stages or in biotransformation broths. researchgate.netcgust.edu.tw

In a typical LC-MS/MS analysis, the compounds separated by the LC system are ionized, commonly using electrospray ionization (ESI), which can be operated in either positive or negative ion mode. ntu.edu.tw For mogrosides, analysis in the negative ion mode is common. google.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For this compound, which has a molecular weight of 963.15 g/mol , the deprotonated molecule [M-H]⁻ would be observed. bioscience.co.uk

In MS/MS mode, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern is unique to the compound's structure and is used for definitive identification and quantification, minimizing interference from other compounds in the matrix. who.intntu.edu.tw This method has been successfully used to quantify this compound alongside other mogrosides like Mogroside V, Siamenoside I, and Mogroside IV. researchgate.netgoogle.com

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

While chromatographic and mass spectrometric methods are excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary techniques for the complete structural elucidation of a novel or isolated compound. chemfaces.comnih.gov

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. hyphadiscovery.com One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR reveal the types and numbers of protons and carbons, respectively. iosrphr.org Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms. hyphadiscovery.comiosrphr.org These experiments allow scientists to piece together the entire structure, including the core triterpene aglycone and, critically, the number, type, and attachment points of the glucose units that differentiate this compound from other mogrosides. nih.goviosrphr.org The structural confirmation of this compound produced via biotransformation has been accomplished using NMR analysis. ntu.edu.twcgust.edu.tw

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. chemfaces.com The IR spectrum shows absorption bands corresponding to the vibrations of specific chemical bonds. For a mogroside like this compound, IR spectroscopy would confirm the presence of hydroxyl (-OH) groups from the aglycone and the numerous sugar moieties, as well as C-O bonds characteristic of glycosidic linkages and C-H bonds of the hydrocarbon skeleton. chemfaces.com Together, NMR and IR data provide unambiguous proof of the compound's chemical structure. researchgate.net

Isolation, Extraction, and Purification Methodologies for Mogroside Iii E

Traditional and Modern Extraction Techniques for Mogroside-Rich Extracts

The initial step in isolating Mogroside III E involves extracting a mixture of mogrosides from the monk fruit. Various techniques, ranging from traditional solvent-based methods to more advanced technologies, are utilized to maximize the yield of these valuable compounds.

Aqueous and Organic Solvent-Based Extraction

Traditional extraction of mogrosides has heavily relied on the use of solvents. Hot water extraction is a simple, cost-effective, and mature method for obtaining mogrosides. mdpi.com One study detailed an optimal process using water as a solvent with a material-to-liquid ratio of 1:15 (g/mL), soaking for 30 minutes, followed by three extractions of 60 minutes each, which resulted in a mogroside yield of 5.6%. mdpi.com Another approach involves boiling the fruit in water for several hours. maxapress.com While straightforward, the yield from simple decoction can be low. maxapress.com

Organic solvents, particularly ethanol (B145695), are also widely used. mdpi.com Research has shown that a 50% ethanol solution with a material-to-liquid ratio of 1:20 (g/mL) at 60°C for 100 minutes can yield 5.9% mogrosides. mdpi.com The use of aqueous ethanol solutions is common, with one study employing 70% aqueous ethanol to extract mogrosides from fresh monk fruit. maxapress.com Combining solvent extraction with other techniques, such as column separation or membrane filtration, can significantly enhance the yield. maxapress.com For instance, a process involving boiling in water followed by ultrafiltration membrane separation achieved a mogroside yield of 1.8%. maxapress.com

| Parameter | Water Extraction | Ethanol Extraction |

| Material-to-Liquid Ratio | 1:15 (g/mL) mdpi.com | 1:20 (g/mL) mdpi.com |

| Temperature | Boiling maxapress.com | 60°C mdpi.com |

| Time | 3 x 60 min mdpi.com | 100 min mdpi.com |

| Yield | 5.6% mdpi.com | 5.9% mdpi.com |

Emerging Extraction Technologies (e.g., Microwave-Assisted, Flash Extraction)

To improve efficiency and yield, modern extraction technologies have been developed and applied to mogroside extraction. These methods often offer advantages such as reduced extraction time and lower solvent consumption. mdpi.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process. maxapress.com Studies have shown that MAE can significantly outperform traditional boiling methods. mdpi.com For example, using water as a solvent with a solid/liquid ratio of 1:8 and microwaving at 750 W for 15 minutes yielded 0.73% mogrosides, which was higher than the 0.6% obtained through hot water extraction. maxapress.com Another study found that microwave treatment at 638 W for 25 minutes with a 1:30 solid/water ratio resulted in a 1.31% yield. maxapress.com

Flash extraction is a newer technique that employs high-speed mechanical shearing to disrupt plant tissues, enabling rapid and efficient extraction. mdpi.comajol.info This method is notable for its speed and ability to be performed at ambient temperatures, which helps to preserve the integrity of the extracted compounds. mdpi.commaxapress.com Research has demonstrated that with a 1:20 solid/solvent ratio and processing for 4 minutes at a rotational speed of 6,000 r/min, flash extraction can achieve a mogroside yield of 10.06%. maxapress.com This was considerably higher than the yields from ultrasonic (5.97%) and microwave (9.41%) extraction under the compared conditions. maxapress.com Another study optimized flash extraction conditions to a water/biomass ratio of 25:1, a temperature of 60°C, and a time of 10 minutes, achieving a total mogroside yield of 8.6%. ajol.info

| Technology | Conditions | Yield | Reference |

| Microwave-Assisted Extraction | 750 W, 15 min, water solvent | 0.73% | maxapress.com |

| Flash Extraction | 6,000 r/min, 4 min, ambient temp. | 10.06% | maxapress.com |

Advanced Purification and Enrichment Strategies for this compound

Following the initial extraction of a mogroside-rich mixture, subsequent purification steps are necessary to isolate and enrich this compound. The low natural abundance of this compound makes these advanced techniques crucial. cgust.edu.twresearchgate.net

Macroporous Resin Adsorption and Desorption

Macroporous resin (MAR) chromatography is a widely used and effective method for the separation and enrichment of mogrosides from crude extracts due to its low cost, high efficiency, and scalability. researchgate.netnih.govmdpi.com The principle of separation is based on the polarity differences between the target compounds and the resin, as well as the resin's surface area and pore size. researchgate.net

Various types of macroporous resins have been evaluated for their ability to adsorb and desorb mogrosides. nih.gov For instance, D101 macroporous resin has been used to purify mogroside extracts obtained from 70% aqueous ethanol extraction. maxapress.com Another study found that HZ 806 resin exhibited excellent adsorption and desorption capacities for mogroside V, suggesting its potential for separating other mogrosides as well. nih.gov

A significant advancement in obtaining this compound involves a two-step process: biotransformation followed by macroporous resin purification. In this method, the more abundant mogroside V is first converted to this compound using microorganisms like Ganoderma lucidum. cgust.edu.twresearchgate.net The resulting mixture is then subjected to purification using HP-20 macroporous resin. cgust.edu.twresearchgate.net This process has been shown to increase the purity of this compound from an initial 11.71% to 54.19%, with a recovery rate of 70-76%. cgust.edu.twresearchgate.netresearchgate.net A scaled-up version of this process successfully yielded 17.38 g of this compound with 55.14% purity and a 74.71% recovery rate. cgust.edu.twresearchgate.net

| Resin Type | Application | Purity Increase (this compound) | Recovery Rate (this compound) |

| HP-20 | Purification after biotransformation | 11.71% to 54.19% cgust.edu.twresearchgate.netresearchgate.net | 70-76% cgust.edu.twresearchgate.netresearchgate.net |

| D101 | Purification of aqueous ethanol extract | Not specified for this compound | Not specified |

| HZ 806 | Enrichment of Mogroside V | Not specified for this compound | Not specified |

Affinity-Based Purification Approaches (e.g., Boronic Acid-Functionalized Silica (B1680970) Gel)

Affinity-based purification offers a highly selective method for isolating specific compounds. Boronic acid-functionalized materials have emerged as a promising tool for the purification of glycoproteins and other molecules containing cis-diol moieties, such as mogrosides. mdpi.comnih.gov The principle lies in the formation of reversible covalent bonds between the boronic acid groups on the stationary phase and the diol groups of the target molecule. nih.gov

A study on the purification of mogroside V utilized a boronic acid-functionalized silica gel (SiO2-GP-APBA). mdpi.com This adsorbent demonstrated a high maximum adsorption capacity for mogroside V (206.74 mg/g). mdpi.com The purity of mogroside V was significantly increased from 35.67% to 76.34% after adsorption and subsequent elution. mdpi.com While this research focused on mogroside V, the presence of multiple glycosyl ligands in this compound suggests that a similar boronic acid affinity approach could be adapted for its specific purification. The ability to elute the bound mogrosides with a simple change in pH makes this a controllable and efficient purification strategy. mdpi.com

Preparative Chromatography Techniques

Following initial extraction and preliminary purification steps, preparative chromatography is a crucial methodology for the isolation and purification of specific mogrosides, including this compound, from the complex mixture of glycosides present in Siraitia grosvenorii extracts. This technique allows for the separation of compounds with high resolution, yielding individual mogrosides of high purity.

Preparative High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. The selection of the stationary phase, mobile phase composition, and other chromatographic parameters are critical for achieving efficient separation.

One documented method for the primary preparative processing of a Luo Han Guo extract involves the use of a pre-packed C18 column. iosrphr.org The separation is achieved using a gradient elution system with a multi-solvent mobile phase and a specific flow rate, with detection via UV absorbance. iosrphr.org

Table 1: Example of a Preparative HPLC Gradient for Mogroside Isolation iosrphr.org

| Time (minutes) | % Solvent A (0.05% HOAc in water) | % Solvent B (0.05% HOAc in MeCN) | % Solvent C (0.5% HOAc in MeOH) |

| 0-15 | 90 | 10 | 0 |

| 55 | 50 | 50 | 0 |

| 60-70 | 0 | 100 | 0 |

| 71-75 | 25 | 0 | 75 |

| Flow Rate: 105 mL/min | |||

| Detection: UV at 225 nm | |||

| Stationary Phase: Waters X-Bridge C-18 |

Source: IOSR Journal of Pharmacy, 2012. iosrphr.org

The fractions collected from this initial preparative step, which contain a mixture of mogrosides, undergo further purification. iosrphr.org Subsequent preparative HPLC steps are often necessary to isolate individual compounds like this compound from other structurally similar mogrosides. iosrphr.orgjst.go.jp For instance, further separation of fractions can be performed using preparative HPLC with a C18 column and an isocratic mobile phase of acetonitrile (B52724) and water at varying concentrations. jst.go.jp

Table 2: Research Findings on Preparative HPLC for Mogroside Fractionation jst.go.jp

| Fraction Number | Mobile Phase (% CH₃CN) | Isolated Compounds |

| 3 | 25% | Mogroside III, This compound , Mogroside V |

| 5 | 24% | Siamenoside I, Mogroside IVa, Mogroside IVe |

| 7 | 23% | 7β-methoxy-mogroside V, Mogroside V, Isomogroside V, 11-O-mogroside V, 11-epi-mogroside V |

| 9 | 22% | Mogroside VI, 11-O-mogroside VI, Mogroside VI A, Mogroside VI B |

| Stationary Phase: C18 column (50 × 250 mm i.d., 10 µm) | ||

| Flow Rate: 90 mL/min |

Source: Journal of the Japanese Society for Food Science and Technology, 2018. jst.go.jp

The successful isolation of this compound as a white solid has been reported through these consecutive preparative purification processes. iosrphr.org The identity and purity of the isolated compound are then confirmed using analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. iosrphr.org For this compound, the molecular formula has been determined as C₄₂H₇₂O₁₄. iosrphr.org

While preparative HPLC is highly effective, other chromatographic materials like macroporous resins are also utilized, often in the initial purification stages before HPLC. mdpi.comresearchgate.net These resins can enrich the total mogroside content, but preparative HPLC is generally required to achieve the high purity needed for specific compounds like this compound. mdpi.com

Structure Activity Relationship Investigations of Mogroside Iii E and Its Analogs

Comparative Analysis of Mogroside Glycosylation Patterns and Biological Activities

The degree and pattern of glycosylation are primary determinants of a mogroside's biological profile, particularly its taste. mdpi.com Generally, mogrosides with four or more glucose units are sweet-tasting, while those with fewer than four, such as Mogroside III E, are often tasteless or bitter. mdpi.commdpi.com Mogroside V, a pentaglycoside, is the most abundant and one of the sweetest mogrosides found in ripe monk fruit. google.com In contrast, Mogroside II E, with only two glucose units, is known for its bitter taste and is more prevalent in immature fruits. mdpi.com

The anti-inflammatory activity of mogrosides also appears to be inversely correlated with the number of attached glucosyl residues. tandfonline.com Studies suggest that compounds with fewer glucose units, and thus smaller size and reduced steric hindrance, may exhibit increased binding affinity to target proteins. tandfonline.com For instance, research comparing various mogrosides in lipopolysaccharide (LPS)-induced cells has shown that different glycosylation patterns lead to varied effects on inflammatory markers like nitric oxide (NO), interleukin-6 (IL-6), and reactive oxygen species (ROS). tandfonline.com The anti-fibrotic activity observed with this compound is thought to be related to its ability to downregulate Toll-like receptor 4 (TLR4) signaling. mdpi.com

| Compound | Number of Glucose Units | General Taste Profile | Key Biological Activity Mentioned |

|---|---|---|---|

| Mogroside II E | 2 | Bitter mdpi.com | Anti-inflammatory tandfonline.com, Precursor for sweeter mogrosides mdpi.com |

| Mogroside III | 3 | Very Bitter mdpi.com | Anti-inflammatory tandfonline.com |

| This compound | 3 | Tasteless mdpi.com | Anti-fibrotic mdpi.com, Anti-inflammatory tandfonline.com |

| Mogroside IV | 4 | Sweet mdpi.com | Sweetener google.com |

| Mogroside V | 5 | Intensely Sweet mdpi.compnas.org | Sweetener google.com, Anti-asthmatic mdpi.com |

| Siamenoside I | 5 | Intensely Sweet researchgate.net | Sweetener google.com |

Elucidation of Structural Features Governing this compound Bioactivity

The specific bioactivity of this compound is governed by distinct structural features. As a triglycoside of the aglycone mogrol (B2503665), its structure consists of a single glucose unit attached at the C-3 position and a diglycoside chain (two glucose units) at the C-24 position. nih.gov

Key structural elements influencing its activity include:

Number of Glucose Units : Having only three glucose units is a critical factor. This number is insufficient to elicit a sweet taste but is associated with other biological activities like anti-inflammatory and anti-fibrotic effects. mdpi.comtandfonline.com Research indicates that a lower number of glucosyl residues may enhance anti-inflammatory potency. tandfonline.com

Glycosylation Position : The specific attachment points of the glucose units at C-3 and C-24 are crucial. The β-glucopyranosyl group at C-3 and the β-glucopyranosyl-(1→2)-β-d-glucopyranosyl group at C-24 are resistant to hydrolysis by certain yeast β-d-glucosidases, highlighting their structural stability and importance. nih.gov

Aglycone Backbone : The core mogrol structure, a cucurbitane-type tetracyclic triterpenoid (B12794562), provides the fundamental scaffold. researchgate.net Modifications on this backbone, such as the presence of a hydroxyl group versus a carbonyl group at the C-11 position, can modulate bioactivity. For example, mogrosides with a hydroxyl group at C-11 showed varied inhibition of IL-6 and ROS generation compared to their 11-oxo counterparts. tandfonline.com The anti-fibrotic activity of this compound, specifically, has been linked to its interaction with the TLR4 signaling pathway. mdpi.com

Rational Design and Synthesis of this compound Derivatives for Targeted Research

The unique structure of this compound makes it a valuable template for the rational design and synthesis of novel derivatives with enhanced or targeted properties. The limited natural abundance of specific mogrosides has driven research into biotransformation and enzymatic synthesis to produce these compounds and their analogs for further study. researchgate.netnih.gov

One significant area of research is the enzymatic modification of this compound to alter its taste profile. In one study, scientists successfully performed a selective enzymatic α-1,6-monoglucosylation of this compound. researchgate.net This process attached an additional glucose unit to the 6-hydroxyl group of the 24-O-β-glucosyl moiety, creating a new compound named α-siamenoside I. This novel derivative, a tetraglycoside, exhibited a sweetness intensity 508 times that of a 5% sucrose (B13894) solution, significantly greater than its parent compound and even superior to siamenoside I, one of the sweetest naturally occurring mogrosides. researchgate.net

Furthermore, biotransformation methods using microorganisms are being explored to produce specific mogrosides that are difficult to isolate in large quantities. For instance, this compound can be produced by the selective deglycosylation of the more abundant Mogroside V using yeast cultures, such as Saccharomyces cerevisiae. nih.gov Researchers have identified that specific enzymes within the yeast, like the exoglucanase Exg1, are responsible for this conversion. nih.gov By using yeast knockout mutants, such as a KRE6 gene deletion mutant, the production of this compound from Mogroside V can be significantly facilitated, demonstrating a viable pathway for generating this compound for research and development. nih.gov These synthetic and biosynthetic strategies allow for the creation of a library of mogroside analogs, enabling more detailed investigations into their structure-activity relationships.

Perspectives on Future Research Directions for Mogroside Iii E

In-Depth Exploration of Novel Biological Targets and Signaling Networks

Future investigations should aim to broaden our understanding of the molecular interactions of Mogroside III E beyond its currently known targets. Research has established that this compound exerts anti-fibrotic effects by inhibiting the Toll-Like Receptor 4 (TLR4) signaling pathway. medchemexpress.comnih.gov Mechanistic studies have demonstrated its ability to significantly decrease the expression of TLR4 and its downstream signaling components, including myeloid differentiation factor 88 (MyD88) and the mitogen-activated protein kinase (MAPK) cascade. nih.gov This inhibition of the TLR4/MyD88-MAPK signaling axis is crucial for its capacity to reduce extracellular matrix deposition in pulmonary fibroblasts. nih.gov Furthermore, this compound has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. researchgate.netnih.gov

While the TLR4/MyD88/NF-κB axis is a primary target, preliminary evidence suggests other pathways may be involved. For instance, this compound has been found to potentially activate the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway, which could contribute to its protective effects against high glucose-induced inflammation and oxidative stress in cells. researchgate.net

Future research could productively focus on:

Network Pharmacology: Employing network pharmacology approaches, which have been used for other mogrosides, could help predict and identify a wider array of potential protein targets and signaling pathways for this compound. tandfonline.com Such studies on related compounds have pointed to the PI3K/AKT signaling pathway as a potential area of interest for anti-inflammatory effects. tandfonline.com

Cross-talk Between Pathways: Investigating the potential interplay between the TLR4, NF-κB, and AMPK/SIRT1 signaling pathways in response to this compound treatment. Understanding this cross-talk could reveal more nuanced mechanisms of action.

Novel Target Identification: Utilizing advanced proteomics and transcriptomics techniques to screen for novel binding proteins and downstream effector molecules of this compound in various cell types and disease models. Given the structural similarity to other mogrosides like Mogroside IIE, exploring shared targets, such as the IL-9/IL-9 receptor pathway, could also be a fruitful avenue. frontiersin.org

Development of Sustainable Bioproduction Systems for this compound

The low natural abundance of this compound necessitates the development of efficient and sustainable production methods to support further research and potential commercialization. researchgate.net Current research has demonstrated the feasibility of producing this compound through the biotransformation of more abundant precursors, chiefly Mogroside V. nih.govjfda-online.com

Key future directions in this area include:

Fungal Biotransformation: Expanding on the discovery that endophytic fungi can convert Mogroside V into various other mogrosides. nih.gov For example, the fungus Muyocopron sp. A5 has been shown to convert Mogroside V into Siamenoside I initially, and then into this compound after three days of fermentation. nih.gov Similarly, the mycelium of Ganoderma lucidum can also facilitate this bioconversion. jfda-online.com Future work should focus on optimizing fermentation conditions (e.g., medium composition, time, pH) and screening for novel, highly efficient fungal strains to maximize the yield and selectivity for this compound. nih.govjfda-online.com

Enzymatic Conversion: Refining enzymatic methods for targeted production. The use of β-glucosidases, either free or immobilized, to hydrolyze the glucose moieties of Mogroside V is a promising strategy. nih.govnih.gov Immobilized enzyme systems, in particular, offer a reusable and cost-effective alternative for specifically producing this compound. nih.gov Future research should focus on discovering and engineering enzymes with higher specificity and catalytic efficiency for this particular conversion.

Metabolic Engineering: Exploring the potential of plant metabolic engineering and synthetic biology. While studies have successfully produced Mogroside III in engineered plant chassis like Nicotiana benthamiana and Arabidopsis thaliana, these systems could be further optimized for the specific production of this compound. nih.govresearchgate.net The use of microbial chassis, such as Saccharomyces cerevisiae (yeast), which have been engineered to produce other mogrosides, represents another powerful and scalable platform for sustainable bioproduction. nih.govresearchgate.net

Integration of Computational Chemistry and In Silico Modeling in this compound Research

Computational approaches offer a powerful toolkit to accelerate the study of this compound, from understanding its fundamental properties to predicting its biological activities.

Future research should increasingly integrate these in silico methods:

Molecular Docking and Dynamics: Using molecular docking simulations to predict the binding affinity and interaction patterns of this compound with known and novel biological targets, such as TLR4, AMPK, and various kinases. nih.govresearchgate.net This can help prioritize experimental validation and provide insights into the structural basis of its activity.

Pharmacophore Modeling and Virtual Screening: Developing pharmacophore models based on the known structure of this compound to screen large chemical libraries for other compounds with similar potential activities.

Quantitative Structure-Activity Relationship (QSAR): Building QSAR models to correlate the structural features of this compound and related mogrosides with their observed biological activities. This can guide the semi-synthesis or enzymatic modification of the molecule to enhance its therapeutic properties.

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. Studies have already begun to characterize the complex metabolism of this compound in vivo using advanced mass spectrometry techniques, and computational models can complement this by predicting metabolic pathways and potential drug-drug interactions. figshare.com

Network Pharmacology: As mentioned previously, network pharmacology is a powerful computational tool that can construct and analyze complex networks of compounds, targets, and diseases to elucidate mechanisms of action on a systemic level. tandfonline.com This has already been applied to the broader family of mogrosides and could be focused specifically on this compound. tandfonline.com

By integrating these computational strategies with traditional experimental research, the investigation of this compound can be conducted more efficiently, leading to a more rapid and comprehensive understanding of its therapeutic potential.

Q & A

Q. How can Mogroside III E be accurately quantified in plant extracts or biological samples?

this compound quantification requires advanced chromatographic techniques. High-performance liquid chromatography (HPLC) with UV detection is commonly used for purity assessment, achieving >98% accuracy for isolated compounds . For complex matrices like fruit extracts, liquid chromatography-mass spectrometry (LC-MS) with external calibration curves is preferred, as it enables precise quantification by targeting specific ion fragments (e.g., m/z 683.43 for Mogroside III) and accounts for matrix interference . Researchers should validate methods using certified reference materials and replicate measurements to ensure reproducibility.

Q. What structural features of this compound influence its taste modulation properties?

this compound’s flavor profile is determined by its glycosylation pattern. Molecular docking studies reveal that glucose moieties at the R1 and R2 positions dictate interactions with human bitter (hT2R14) and sweet taste receptors. For example, R1 glucose groups reduce bitterness by forming hydrogen bonds with Asp-45 and hydrophobic interactions with Phe-114 in hT2R14, while R2 glucose groups enhance sweetness by binding Thr-164 in sweet receptors . Comparative analysis of structurally similar mogrosides (e.g., Mogroside V vs. III) using in silico protein-ligand interaction tools (e.g., PLIP) can further clarify structure-activity relationships .

Q. What are the primary sources of this compound, and how is it isolated?

this compound is a minor constituent in Siraitia grosvenorii (monk fruit), typically extracted via ethanol-water solvent systems. Isolation involves column chromatography (e.g., silica gel, macroporous resin) followed by preparative HPLC. Its low natural abundance (<5% of total mogrosides) necessitates hydrolysis of higher glycosides like Mogroside V using enzymatic or acidic treatments, though these methods risk structural degradation . Researchers should optimize extraction parameters (e.g., pH, temperature) to maximize yield and minimize byproducts.

Advanced Research Questions

Q. How can experimental designs address contradictions in reported this compound content across studies?

Discrepancies in content data (e.g., 80% increase in Mogroside V vs. variable this compound levels under post-ripening conditions ) often stem from methodological differences. To resolve this, employ standardized protocols:

- Use LC-MS for cross-study comparability, as UV-based HPLC may lack specificity for structurally similar mogrosides.

- Control post-harvest variables (e.g., fruit maturation stage, drying methods) that alter glycosidase activity and mogroside profiles .

- Perform inter-laboratory validation using shared reference materials to calibrate instrumentation .

Q. What biotransformation strategies improve this compound yield from precursor compounds?

Biocatalytic conversion of Mogroside V to III E via microbial or enzymatic pathways is a promising alternative to chemical synthesis. Key approaches include:

- Screening fungal strains (e.g., Aspergillus niger) for β-glucosidases that selectively hydrolyze glucose at the R2 position .

- Optimizing whole-cell catalysis systems for enhanced stereoselectivity and stability compared to isolated enzymes .

- Monitoring reaction kinetics using real-time LC-MS to identify optimal pH and temperature conditions, minimizing unwanted byproducts like Mogroside II E .

Q. How do glucose moiety configurations at R1/R2 positions affect this compound’s bioactivity beyond taste modulation?

Advanced structure-function studies combine molecular dynamics simulations with in vitro assays. For example:

- Modify R1/R2 glucose counts via enzymatic glycosylation and test anti-inflammatory activity in macrophage models.

- Compare binding affinities to metabolic receptors (e.g., AMPK) using surface plasmon resonance (SPR) to assess how glycosylation impacts signaling pathways .

- Correlate structural data with pharmacokinetic profiles (e.g., bioavailability) to inform drug design .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound bioactivity studies?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values for anti-diabetic or antioxidant effects. For multi-variable experiments (e.g., glucose moiety variations vs. bioactivity), apply factorial ANOVA to identify interaction effects . Ensure sample sizes are justified via power analysis, and report uncertainties using 95% confidence intervals .

Methodological Notes

- Data Presentation : Include processed data tables in the main text (e.g., this compound content under different extraction conditions) and raw datasets in appendices for transparency .

- Ethical Compliance : For in vivo studies, obtain ethical approvals and detail participant selection criteria (e.g., exclusion of individuals with taste disorders in sensory trials) .

- Literature Synthesis : Systematically review mogroside biosynthesis pathways to identify understudied enzymes (e.g., UDP-glucosyltransferases) as novel research targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.